4-Amino-D-phenylalanine methyl ester

説明

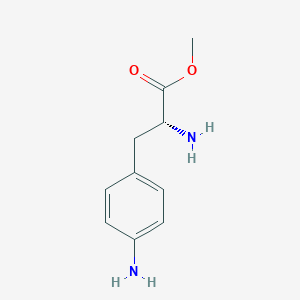

4-Amino-D-phenylalanine methyl ester is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is an amino acid derivative that has found applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly notable for its role in peptide synthesis and as a chiral source in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-D-phenylalanine methyl ester typically involves the esterification of 4-Amino-D-phenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.

Industrial Production Methods: Large-scale synthesis of substituted D-phenylalanine derivatives, including this compound, can be achieved using asymmetric hydrogenation techniques . This method involves the use of chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric purity.

化学反応の分析

Types of Reactions: 4-Amino-D-phenylalanine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-amino-D-phenylacetaldehyde, while reduction may produce 4-amino-D-phenylalanol.

科学的研究の応用

Pharmaceutical Development

4-Amino-D-phenylalanine methyl ester plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its applications include:

- Pain Management : D-phenylalanine has demonstrated analgesic properties by inhibiting enzymes that break down natural pain-relieving compounds such as enkephalins. This inhibition leads to prolonged analgesia, making it a candidate for chronic pain management therapies .

- Neurological Disorders : The compound is being investigated for its potential in treating neurological conditions. Its ability to modulate neurotransmitter activity can enhance drug efficacy in treating disorders like depression and anxiety .

Biochemical Research

In biochemical studies, this compound is utilized for:

- Protein Interactions : It aids in understanding protein folding and interactions by serving as a model compound in studies of peptide synthesis and enzyme activity. This research is critical for developing new therapeutic strategies targeting metabolic pathways .

- Amyloid Formation Studies : Research has shown that D-phenylalanine can inhibit the aggregation of L-phenylalanine into amyloid fibrils, which are implicated in diseases such as phenylketonuria. This property suggests potential therapeutic applications for preventing amyloid-related toxicity .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Synthesis of Novel Materials : Researchers are exploring the use of this compound in developing materials with specific optical and electronic properties. This could lead to advancements in nanotechnology and the creation of innovative materials for various applications .

Analytical Chemistry

In analytical chemistry, this compound serves as:

- Chromatographic Standard : It is used as a standard in chromatographic methods to ensure accurate quantification of related compounds within complex mixtures. This application is essential for quality control in pharmaceutical manufacturing .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Pain management, neurological treatments | Inhibits enkephalin breakdown; potential analgesic |

| Biochemical Research | Protein interaction studies, amyloid formation | Modulates L-Phe aggregation; therapeutic potential |

| Material Science | Development of novel materials | Explored for optical/electronic properties |

| Analytical Chemistry | Standard in chromatographic methods | Ensures accurate quantification |

Case Studies and Research Findings

- Pain Management Efficacy : In clinical trials, D-phenylalanine has shown significant long-term analgesic effects, supporting its use as a non-addictive pain relief option. Studies indicate that it effectively reduces chronic pain symptoms without the side effects associated with traditional opioids .

- Amyloid Inhibition : A study demonstrated that D-phenylalanine effectively prevents the formation of amyloid fibrils from L-phenylalanine, suggesting its potential as a therapeutic agent in conditions characterized by protein misfolding and aggregation .

- Material Development : Research on synthesizing new materials using this compound has led to promising results in creating compounds with enhanced electronic properties, paving the way for their application in advanced electronic devices .

作用機序

The mechanism of action of 4-Amino-D-phenylalanine methyl ester involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group allows for easy incorporation into larger molecules, facilitating its use in synthetic chemistry .

類似化合物との比較

L-Phenylalanine methyl ester: Similar in structure but differs in the chirality of the amino acid.

D-Phenylalanine methyl ester: Lacks the amino group at the para position of the aromatic ring.

N-Acetyl-D-phenylalanine methyl ester: Contains an acetyl group on the amino nitrogen.

Uniqueness: 4-Amino-D-phenylalanine methyl ester is unique due to the presence of both the amino group and the ester group, which allows for versatile chemical modifications and applications in various fields .

生物活性

4-Amino-D-phenylalanine methyl ester (D-Phe) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is particularly notable due to its unique stereochemistry, which differentiates it from its L-form counterpart, L-phenylalanine. The biological activity of D-Phe is associated with various mechanisms, including analgesic effects and potential applications in treating inflammatory diseases.

This compound has the following chemical characteristics:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 196.21 g/mol

- CAS Number : 150570-99-3

D-Phe exhibits its biological activity primarily through the inhibition of specific enzymes involved in pain modulation and inflammation. Notably, it has been shown to inhibit carboxypeptidase A, an enzyme that degrades enkephalins, which are natural analgesics in the body . This inhibition leads to increased levels of these pain-relieving peptides, thereby enhancing analgesic effects.

Analgesic Effects

Research indicates that D-Phe can provide significant analgesic action. In studies involving animal models, D-Phe administration resulted in prolonged pain relief, attributed to its role in preventing the breakdown of enkephalins . This property positions D-Phe as a candidate for further investigation as a therapeutic agent in pain management.

Anti-inflammatory Properties

D-Phe has also been explored for its anti-inflammatory potential. Its structural similarity to L-phenylalanine allows it to interact with receptors and pathways involved in inflammatory responses. For instance, studies suggest that D-Phe may act as an integrin inhibitor, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Analgesic Efficacy

In a controlled study, D-Phe was administered to rats subjected to induced pain. The results demonstrated a marked increase in pain threshold compared to control groups receiving saline. The study concluded that D-Phe effectively prolonged analgesia through its enzymatic inhibition mechanism .

Study 2: Inflammation Model

Another study investigated the effects of D-Phe on inflammation in a murine model of arthritis. Mice treated with D-Phe exhibited reduced swelling and joint damage compared to untreated controls. Histological analysis revealed decreased inflammatory cell infiltration, supporting the hypothesis that D-Phe may modulate inflammatory pathways .

Comparison with Other Amino Acids

| Compound | Analgesic Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 4-Amino-D-phenylalanine | Significant | Moderate | Inhibition of carboxypeptidase A |

| L-Phenylalanine | Minimal | Low | Precursor for neurotransmitters |

| N-Acetyl-D-phenylalanine | Moderate | Moderate | Enzyme inhibition |

特性

IUPAC Name |

methyl (2R)-2-amino-3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHHEDIHZWZRTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435279 | |

| Record name | 4-Amino-D-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150570-99-3 | |

| Record name | 4-Amino-D-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。